molecular formula C17H18BrN3O2 B11565403 N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No.: B11565403
M. Wt: 376.2 g/mol
InChI Key: OHMAUKQDLMUESO-AWQFTUOYSA-N
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Description

N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. The specific synthetic route for this compound can be outlined as follows:

    Starting Materials: The synthesis begins with 5-bromo-2-hydroxy-3-methylbenzaldehyde and 2-[(4-methylphenyl)amino]acetohydrazide.

    Reaction Conditions: The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the condensation reaction.

    Product Formation: The product, N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide, is formed as a result of the elimination of water.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-Hydroxy-3-methylphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(5-Chloro-2-hydroxy-3-methylphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Uniqueness

N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. The bromine atom also enhances the compound’s ability to form stable complexes with metal ions, which is beneficial in medicinal chemistry applications.

Properties

Molecular Formula

C17H18BrN3O2

Molecular Weight

376.2 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C17H18BrN3O2/c1-11-3-5-15(6-4-11)19-10-16(22)21-20-9-13-8-14(18)7-12(2)17(13)23/h3-9,19,23H,10H2,1-2H3,(H,21,22)/b20-9+

InChI Key

OHMAUKQDLMUESO-AWQFTUOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)C)O

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)C)O

Origin of Product

United States

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